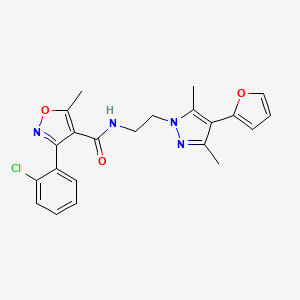![molecular formula C18H16ClN3O3 B2673856 2-[4-(Tert-butyl)phenyl]-5-(2-chloro-5-nitrophenyl)-1,3,4-oxadiazole CAS No. 243644-28-2](/img/structure/B2673856.png)
2-[4-(Tert-butyl)phenyl]-5-(2-chloro-5-nitrophenyl)-1,3,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(Tert-butyl)phenyl]-5-(2-chloro-5-nitrophenyl)-1,3,4-oxadiazole (TBNPOC) is an important organic compound and has been widely studied for its potential applications in various fields. It is a five-membered heterocyclic compound with a nitrogen atom, two oxygen atoms and two carbon atoms. TBNPOC has a unique structure and is highly reactive due to its multiple functional groups. It has been extensively studied for its potential applications in drug delivery, catalysis, and materials science.
Applications De Recherche Scientifique
Synthesis and Characterization
1,3,4-oxadiazole derivatives, including those with tert-butylphenyl groups, are synthesized through various chemical reactions, aiming to explore their potential applications in different scientific domains. For instance, Maftei et al. (2013) detailed the synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties, tested for antitumor activity toward a panel of 11 cell lines, demonstrating the versatility of oxadiazoles in medicinal chemistry and drug design (Maftei et al., 2013).
Material Science Applications
Oxadiazole derivatives have been explored for their photophysical properties and potential applications in material science, especially in the context of organic light-emitting diodes (OLEDs) and fluorescent materials. Pujar et al. (2017) investigated a novel green light-emitting 1,3,4-oxadiazole and its application in fluorescence resonance energy transfer (FRET) with ZnSe/ZnS quantum dots (QDs), showcasing the potential of oxadiazole derivatives in advanced optical materials and devices (Pujar et al., 2017).
Corrosion Inhibition
The structural versatility of 1,3,4-oxadiazoles allows their application in corrosion science. Lagrenée et al. (2001) studied the effect of substituted oxadiazoles on the corrosion of mild steel in HCl medium, revealing that these compounds can act as effective corrosion inhibitors, which is critical for extending the life of metals in corrosive environments (Lagrenée et al., 2001).
Antimicrobial Activity
Additionally, oxadiazole derivatives are researched for their antimicrobial properties. Jafari et al. (2017) synthesized and evaluated the antimicrobial activity of some 2,5 disubstituted 1,3,4-oxadiazole derivatives, highlighting the potential of these compounds in developing new antimicrobial agents (Jafari et al., 2017).
Propriétés
IUPAC Name |
2-(4-tert-butylphenyl)-5-(2-chloro-5-nitrophenyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3/c1-18(2,3)12-6-4-11(5-7-12)16-20-21-17(25-16)14-10-13(22(23)24)8-9-15(14)19/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXXGPTDCYCVDFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(O2)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

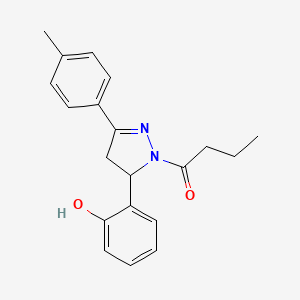
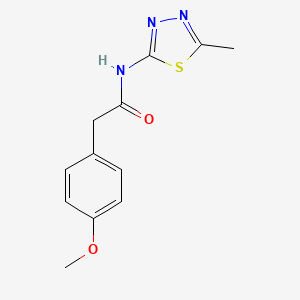
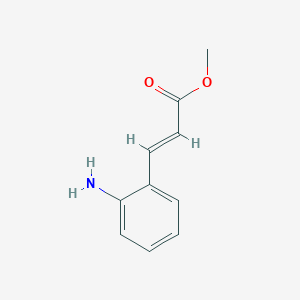
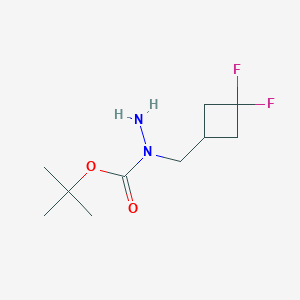

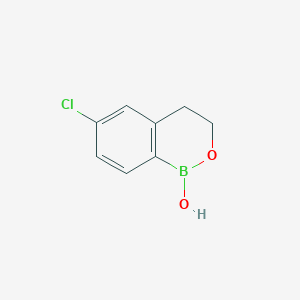
![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]cyclohexanecarboxamide](/img/structure/B2673781.png)
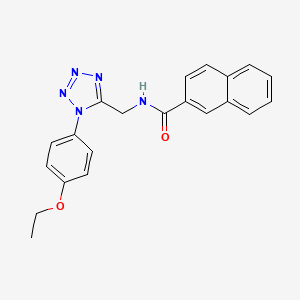
![3-[(2-chloro-6-fluorophenyl)methyl]-1,7-dimethyl-9-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2673786.png)

![[1-(2-Chlorobenzyl)cyclopropyl]methanamine hydrochloride](/img/structure/B2673790.png)
![2,5-dimethyl-3-(4-methylphenyl)-N-pentylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2673792.png)

